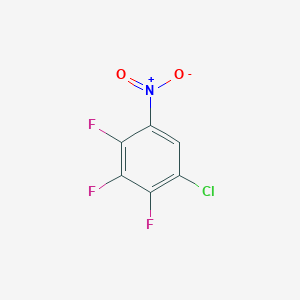
S-Benzyl 3-phenylpropanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl 3-phenylpropanethioate: is an organic compound characterized by the presence of a benzyl group attached to a 3-phenylpropanethioate moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 3-phenylpropanethioate typically involves the thioesterification of α,β-unsaturated aldehydes with thiols. One common method includes the reaction of benzyl halides with alkynoic acids under copper-catalyzed conditions . This reaction is carried out in the presence of a suitable solvent and under ligand-free conditions to yield the desired thioester.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of phase-transfer catalysts to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: S-Benzyl 3-phenylpropanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: NBS for bromination, often carried out in the presence of light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
S-Benzyl 3-phenylpropanethioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-Benzyl 3-phenylpropanethioate involves its interaction with molecular targets through its thioester group. This group can undergo nucleophilic attack, leading to the formation of various intermediates. The benzyl group provides resonance stabilization, facilitating reactions at the benzylic position . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Benzyl 3-phenylpropiolate: Similar structure but with an ester group instead of a thioester.
S-(4-methoxyphenyl) 3-phenylpropanethioate: Contains a methoxy group on the phenyl ring.
S-(4-methylphenyl) 3-phenylpropanethioate: Contains a methyl group on the phenyl ring.
Uniqueness: S-Benzyl 3-phenylpropanethioate is unique due to its specific thioester functionality, which imparts distinct reactivity compared to similar esters. The presence of the benzyl group also enhances its stability and reactivity through resonance effects, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
133535-77-0 |
|---|---|
Formule moléculaire |
C16H16OS |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
S-benzyl 3-phenylpropanethioate |
InChI |
InChI=1S/C16H16OS/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
DTXDHGPVHSQLSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)




![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)





![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)

